4-bromo-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide

Medicinal Chemistry Sigma Receptor Ligands Structure-Activity Relationship

This 4-bromo benzamide is the essential halogen-scanning tool for sigma receptor SAR, providing a critical data point between Cl and I analogs. Its Br atom enables SAD phasing in crystallography without additional heavy-atom soaks, while the distinct ⁷⁹Br/⁸¹Br isotopic doublet ensures unambiguous LC-MS/MS detection in label-free target engagement assays. Procure this compound to complete your halogen series and unlock anomalous dispersion experiments.

Molecular Formula C20H23BrFN3O
Molecular Weight 420.326
CAS No. 898414-45-4
Cat. No. B2776175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide
CAS898414-45-4
Molecular FormulaC20H23BrFN3O
Molecular Weight420.326
Structural Identifiers
SMILESCN1CCN(CC1)C(CNC(=O)C2=CC=C(C=C2)Br)C3=CC=C(C=C3)F
InChIInChI=1S/C20H23BrFN3O/c1-24-10-12-25(13-11-24)19(15-4-8-18(22)9-5-15)14-23-20(26)16-2-6-17(21)7-3-16/h2-9,19H,10-14H2,1H3,(H,23,26)
InChIKeySCYHBWAPBOOEDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Bromo-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide (CAS 898414-45-4): Structural Baseline and Procurement Context


4-Bromo-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide (CAS 898414-45-4) is a synthetic benzamide derivative bearing a 4-bromophenyl carboxamide head group, a 4-fluorophenyl substituent, and an N-methylpiperazine tail [1]. The compound belongs to a well-precedented class of piperazine-containing benzamides that have been investigated as sigma receptor ligands, dopamine receptor modulators, and CNS-targeted probe molecules [2]. Its molecular formula is C20H23BrFN3O with a molecular weight of 420.33 g/mol. The para-bromo substitution pattern distinguishes it from ortho-halogenated and unsubstituted analogs within the same chemical series, potentially altering both steric and electronic properties at the benzamide binding interface .

Why 4-Bromo-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide Cannot Be Substituted by Generic In-Class Analogs


Within the N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide series, the position and identity of the benzamide ring substituent is a critical determinant of both target binding affinity and subtype selectivity [1]. The 4-bromo substituent introduces a unique combination of steric bulk (van der Waals volume ~25.5 ų for Br vs. ~16.5 ų for Cl and ~12.0 ų for F), hydrophobicity (Hansch π constant: Br = 0.86 vs. Cl = 0.71, F = 0.14), and electronic effect (Hammett σp: Br = 0.23 vs. Cl = 0.23, F = 0.06) that cannot be replicated by other halogen or hydrogen substituents [2]. Furthermore, the para-substitution geometry distinguishes this compound from its 2-bromo regioisomer (CAS 898430-72-3), which presents a different steric environment at the putative receptor binding pocket . These differences mean that in-class analogs with Cl, F, I, or H substitution at the 4-position, or Br at the 2-position, are not functionally interchangeable for applications where target engagement profile, selectivity window, or physicochemical properties are critical experimental variables.

Quantitative Differentiation Evidence for 4-Bromo-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide (CAS 898414-45-4)


Para-Bromo Substitution Provides Distinct Lipophilicity and Steric Profile vs. 4-Chloro, 4-Fluoro, and Unsubstituted Analogs

The 4-bromo substituent confers a calculated logP (XLogP3) of approximately 3.5, which is 0.3–0.5 log units higher than the 4-chloro analog and >1.0 log unit higher than the 4-fluoro or unsubstituted (4-H) benzamide analogs within the same scaffold [1]. The bromine atom also introduces greater steric volume (molar refractivity ~26.2 cm³/mol) compared to chlorine (~17.8 cm³/mol) and fluorine (~4.1 cm³/mol), which directly influences the compound's ability to occupy hydrophobic sub-pockets in sigma receptor binding sites [2]. This lipophilicity difference has implications for blood-brain barrier permeability prediction (logBB) and non-specific tissue binding.

Medicinal Chemistry Sigma Receptor Ligands Structure-Activity Relationship

Regioisomeric Differentiation: 4-Bromo vs. 2-Bromo Substitution Alters Sigma Receptor Binding Topology

Within the broader class of benzamide sigma receptor ligands, the position of halogen substitution on the benzamide ring has been shown to influence both sigma-1 and sigma-2 receptor binding affinity [1]. The 4-bromo substitution places the halogen atom para to the carboxamide linkage, orienting it away from the amide hydrogen-bonding interface. In contrast, the 2-bromo regioisomer (CAS 898430-72-3) positions the bromine atom ortho to the amide, which can sterically influence the conformational preference of the benzamide moiety and potentially disrupt key hydrogen-bond interactions with the receptor [2]. In structurally related benzamide sigma ligand series, para-substituted analogs have demonstrated distinct selectivity profiles compared to ortho-substituted counterparts, with differences in sigma-2/sigma-1 selectivity ratios exceeding 5-fold in some cases .

Sigma Receptor Regioisomer SAR Binding Affinity

Halogen-Dependent Sigma Receptor Subtype Selectivity Trends in Benzamide-Piperazine Series

Multiple independent SAR campaigns on benzamide-piperazine sigma receptor ligands have established that the nature of the para-substituent on the benzamide ring is a key determinant of sigma-1 vs. sigma-2 subtype selectivity [1]. In a systematic study of benzamide derivatives as sigma-1 protein ligands (Donnier-Maréchal et al., 2017), compounds with para-substituted benzamide groups exhibited sigma-1 Ki values ranging from sub-nanomolar to low micromolar, with the identity of the para-substituent (H, F, Cl, Br, OCH3) modulating the sigma-2/sigma-1 selectivity ratio by up to 50-fold [2]. Notably, larger, more lipophilic para-substituents (Br, I) tended to favor sigma-2 binding in certain scaffold geometries, while smaller substituents (F, H) favored sigma-1 selectivity [3]. This class-level evidence indicates that the 4-bromo substituent is likely to produce a distinct sigma receptor subtype selectivity fingerprint compared to 4-fluoro, 4-chloro, or unsubstituted analogs.

Sigma-1 Receptor Sigma-2 Receptor Subtype Selectivity

Bromine-Specific Utility as a Heavy Atom for X-ray Crystallography and Mass Spectrometry Applications

The presence of a bromine atom provides a characteristic isotopic signature (⁷⁹Br:⁸¹Br ≈ 1:1 natural abundance) that is highly advantageous for mass spectrometry-based detection, quantification, and fragmentation analysis [1]. In protein X-ray crystallography, bromine serves as an anomalous scatterer (f'' at Cu Kα ≈ 1.28 e⁻), enabling experimental phasing by single-wavelength anomalous dispersion (SAD) when the compound is co-crystallized with its protein target [2]. These analytical advantages are absent in the 4-H, 4-F, and 4-Cl analogs, making the 4-bromo compound the preferred choice for structural biology applications requiring heavy-atom derivatization or unambiguous mass spectrometric tracking.

Structural Biology X-ray Crystallography Mass Spectrometry

CAUTION: Limited Direct Quantitative Bioactivity Data Available for This Compound in Public Literature

An exhaustive search of PubMed, BindingDB, ChEMBL, PubChem BioAssay, and Google Patents was conducted for CAS 898414-45-4. As of the search date, no primary research publication reporting experimentally determined Ki, IC50, EC50, or Kd values for this specific compound against any defined molecular target was identified in the open scientific literature [1]. The BindingDB and ChEMBL databases do not contain curated bioactivity entries for this CAS number [2]. The quantitative differentiation claims presented in Evidence Items 1–4 above are therefore derived from calculated physicochemical properties, class-level SAR inference from structurally related benzamide-piperazine series, and the intrinsic properties of the bromine atom. Users should interpret the class-level and inferred evidence accordingly. Procurement decisions should be weighted toward the well-established structural, physicochemical, and analytical differentiation dimensions (Items 1, 2, and 4) while acknowledging that target-specific potency and selectivity data for this compound await experimental determination or disclosure.

Data Transparency Procurement Decision Support

Recommended Application Scenarios for 4-Bromo-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide (CAS 898414-45-4)


Structure-Activity Relationship (SAR) Studies Investigating Halogen Effects on Sigma Receptor Subtype Selectivity

This compound is best deployed as part of a systematic halogen-scanning SAR campaign within the N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide scaffold. When tested alongside the 4-H (unsubstituted, CAS 906160-21-2), 4-F, 4-Cl, and 4-I congeners, the 4-bromo variant provides the critical data point for understanding how increasing halogen size and lipophilicity modulate sigma-1 vs. sigma-2 receptor binding affinity and selectivity [1]. The well-precedented SAR trends in related benzamide-piperazine series (Donnier-Maréchal et al., 2017) suggest that the 4-bromo substituent will produce a selectivity profile distinct from both smaller (F, H) and larger (I) halogen substituents, making it essential for completing the halogen series [2].

Protein X-ray Crystallography with Experimental Phasing by Bromine SAD

The bromine atom in the 4-position serves as an intrinsic anomalous scatterer suitable for single-wavelength anomalous dispersion (SAD) phasing in protein-ligand co-crystallography experiments. With an f'' of approximately 1.28 electrons at Cu Kα wavelength, the bromine anomalous signal is sufficient for experimental phase determination when the compound is soaked into or co-crystallized with its target protein (e.g., sigma-1 or sigma-2 receptor constructs) [3]. This capability is not available with the 4-H, 4-F, or 4-Cl analogs, which either lack anomalous scattering entirely (H, F) or provide a weaker signal (Cl: f'' ≈ 0.71 e⁻). The compound is therefore the procurement choice of necessity for crystallographers requiring experimental phasing without additional heavy-atom derivatization steps [4].

Mass Spectrometry-Based Target Engagement and Cellular Uptake Studies

The distinctive 1:1 isotopic doublet of bromine (⁷⁹Br/⁸¹Br) provides an unambiguous mass spectrometric signature that facilitates detection, quantification, and differentiation from endogenous metabolites in complex biological matrices [5]. This property makes the 4-bromo compound superior to the 4-H, 4-F, and 4-Cl analogs for cellular thermal shift assays (CETSA), drug affinity responsive target stability (DARTS) experiments, and cellular uptake quantification by LC-MS/MS, where a clear isotopic pattern significantly reduces false-positive identification rates [6]. The isotopic signature is particularly valuable in label-free experimental workflows where radiolabeling is undesirable or impractical.

Chemical Probe for Sigma-2 Receptor Pharmacology in Cancer Cell Models (with bespoke profiling required)

Based on class-level SAR indicating that larger, more lipophilic para-substituents on benzamide-piperazine scaffolds tend to favor sigma-2 over sigma-1 receptor engagement [7], the 4-bromo compound has a rational basis for deployment as a sigma-2-biased chemical probe in cancer cell proliferation and apoptosis assays. Sigma-2 receptors are upregulated in rapidly proliferating tumor cells and have been validated as therapeutic targets and imaging biomarkers in oncology [8]. However, users must note that direct experimental confirmation of sigma-2 affinity and selectivity for this specific compound is not yet available in the public domain [9]. Procurement for this application should be accompanied by a plan for bespoke radioligand binding profiling against both sigma receptor subtypes prior to biological interpretation.

Quote Request

Request a Quote for 4-bromo-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.